molecular formula C11H12N4O2 B1194064 ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 69722-29-8

ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1194064
CAS RN: 69722-29-8
M. Wt: 232.24 g/mol
InChI Key: UPTKQJLYDVZTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04762550

Procedure details

The product from Example 4, 21.6 g, was dissolved in 100 mL of concentrated hydrochloric acid at 0° C. To this resulting clear solution was added a solution of sodium nitrite, 7.3 g, in 10 mL of water at 0° C. during 15 minutes. The resulting suspension was stirred an additional 30 minutes then added portionwise during 10 minutes to a solution of cuprous chloride, 9.3 g, in 100 mL concentrated hydrochloric acid. The reaction was very exothermic and accompanied by rapid nitrogen evolution. The suspension was then heated on the steambath until a test for diazonium salts was negative. The contents of the flask were cooled and the pH of the suspension adjusted to 8 with ammonium hydroxide and finally diluted with 100 mL of water. The solid were removed from the reaction by filtration through Celite® and the aqueous filtrate was washed with 200 mL of methylene chloride. After separating and drying the organic solution with anhydrous sodium sulfate, 17.4 g of a light brown oil was isolated after removal of the solvent by evaporation. The crude oil was flash chromatographed in Kieselgel 60, 230-400 mesh, using 1-1 hexanes/ethyl acetate as the eluent. 14.2 g of the title compound was obtained melting at 52°-53° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].N([O-])=O.[Na+].[OH-].[NH4+].[ClH:24]>O>[Cl:24][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were cooled
CUSTOM
Type
CUSTOM
Details
The solid were removed from the reaction by filtration through Celite®
WASH
Type
WASH
Details
the aqueous filtrate was washed with 200 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
After separating
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the organic solution with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.